Cas no 2287267-91-6 (Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate)
![Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2287267-91-6x500.png)
Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate
- 2287267-91-6
- EN300-6746598
- Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate
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- インチ: 1S/C13H25N3O2/c1-12(2,3)18-11(17)16-8-13(9-16)6-10(7-14-13)15(4)5/h10,14H,6-9H2,1-5H3
- InChIKey: BWHLSUZUJKLMLA-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC2(C1)CC(CN2)N(C)C)=O
計算された属性
- せいみつぶんしりょう: 255.19467705g/mol
- どういたいしつりょう: 255.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6746598-0.1g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 0.1g |
$1648.0 | 2025-03-13 | |
Enamine | EN300-6746598-0.05g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 0.05g |
$1573.0 | 2025-03-13 | |
Enamine | EN300-6746598-0.25g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 0.25g |
$1723.0 | 2025-03-13 | |
Enamine | EN300-6746598-1.0g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 1.0g |
$1872.0 | 2025-03-13 | |
Enamine | EN300-6746598-5.0g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 5.0g |
$5429.0 | 2025-03-13 | |
Enamine | EN300-6746598-0.5g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 0.5g |
$1797.0 | 2025-03-13 | |
Enamine | EN300-6746598-10.0g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 10.0g |
$8049.0 | 2025-03-13 | |
Enamine | EN300-6746598-2.5g |
tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate |
2287267-91-6 | 95.0% | 2.5g |
$3670.0 | 2025-03-13 |
Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylateに関する追加情報
Introduction to Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS No: 2287267-91-6)
Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate, identified by the CAS number 2287267-91-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative features a unique structural framework consisting of a spiro linkage between a seven-membered and a four-membered ring, which is further functionalized with a tert-butyl ester group and a dimethylamino substituent. The compound's intricate architecture makes it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate molecule exhibits distinct chemical properties that contribute to its potential utility in drug design. The spirocyclic core imparts rigidity to the structure, which can enhance binding affinity to biological targets. Additionally, the presence of the dimethylamino group introduces basicity, making the compound susceptible to interactions with acidic moieties in biological systems. The tert-butyl ester functionality serves as a protective group for carboxylic acid derivatives and can be selectively modified under specific conditions to yield further pharmacologically relevant compounds.
In recent years, spirocyclic compounds have emerged as a privileged scaffold in medicinal chemistry due to their ability to mimic natural product motifs and exhibit enhanced pharmacokinetic profiles. The Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate structure aligns well with this trend, offering a versatile platform for designing molecules with improved solubility, metabolic stability, and target specificity. Current research in this area focuses on leveraging the unique structural features of spirocyclic amines to develop treatments for neurological disorders, inflammatory diseases, and other challenging conditions.
One of the most compelling aspects of Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate is its potential as a precursor for bioactive molecules. The spiro linkage provides a conformationally constrained environment that can optimize interactions with biological targets such as enzymes and receptors. Moreover, the compound's ability to undergo selective functionalization allows chemists to explore diverse chemical space efficiently. Recent studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against various enzymes implicated in disease pathways, making it an attractive starting point for drug discovery campaigns.
The synthesis of Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate involves multi-step organic transformations that highlight the synthetic versatility of spirocyclic systems. Key synthetic strategies include ring-closing metathesis, nucleophilic substitution reactions, and protection-deprotection protocols to achieve the desired functionalization pattern. Advances in catalytic methods have further streamlined these processes, enabling higher yields and improved scalability for industrial applications. The robustness of the synthetic route ensures that researchers can access this compound in sufficient quantities for both preclinical studies and commercial development.
From a pharmacological perspective, the dimethylamino group in Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate plays a critical role in modulating biological activity. This moiety can enhance lipophilicity while maintaining solubility constraints necessary for effective drug delivery. Additionally, the amine functionality serves as an anchor point for further derivatization through hydrogen bonding or ionic interactions with biological targets. Such features are particularly valuable in designing molecules that require precise spatial orientation within cellular environments.
Recent preclinical investigations have begun to unravel the potential therapeutic applications of derivatives inspired by Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate. Studies suggest that modifications to this scaffold can yield compounds with efficacy against targets such as kinases and ion channels involved in neurological disorders like epilepsy and Alzheimer's disease. Furthermore, the compound's structural motif has been explored in the context of anti-inflammatory agents, where its ability to modulate cytokine production shows promise in animal models. These findings underscore the importance of spirocyclic amines as building blocks for next-generation therapeutics.
The chemical diversity inherent in Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate also opens avenues for exploring novel drug mechanisms. By incorporating different substituents or altering the spiro linkage geometry, researchers can fine-tune pharmacological properties such as receptor selectivity and duration of action. This adaptability is particularly advantageous in addressing complex diseases where multiple targets must be modulated simultaneously. The compound's versatility makes it an ideal candidate for structure-based drug design initiatives aimed at overcoming resistance or improving treatment outcomes.
In conclusion,Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS No: 2287267-91-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis is well-established, allowing for scalable production and further chemical exploration. As research continues to uncover new therapeutic applications for spirocyclic compounds,Tert-butyl 7-(dimethylamino)-2,5-diazaspiro[3.4]octane-2-carboxylate is poised to play an instrumental role in developing innovative treatments across multiple disease areas.
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